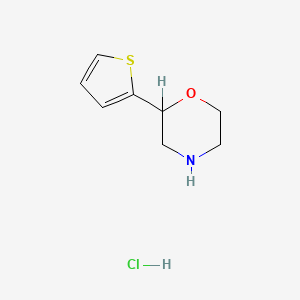
3,5,6-trichloro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trichloro-1H-indazole (3,5,6-TCI) is a synthetic heterocyclic compound with a variety of applications in scientific research. It is a member of the indazole family, a group of organic compounds consisting of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. 3,5,6-TCI has been studied for its potential uses in medicine, agriculture, and biotechnology, as well as its potential to act as a neurotoxin. In
Scientific Research Applications
3,5,6-trichloro-1H-indazole has been studied for its potential uses in medicine, agriculture, and biotechnology. In the medical field, 3,5,6-trichloro-1H-indazole has been studied for its potential to act as an antifungal agent. Additionally, it has been studied for its potential to act as a neurotoxin and to inhibit the growth of certain types of cancer cells. In the agricultural field, 3,5,6-trichloro-1H-indazole has been studied for its potential to control insect pests. In biotechnology, 3,5,6-trichloro-1H-indazole has been studied for its potential to act as an enzyme inhibitor, as well as its potential to act as a substrate for certain enzymes.
Mechanism of Action
The exact mechanism of action of 3,5,6-trichloro-1H-indazole is still not fully understood. However, it is believed that 3,5,6-trichloro-1H-indazole binds to certain proteins in the cell, which in turn inhibits their activity. Additionally, 3,5,6-trichloro-1H-indazole has been shown to interact with certain enzymes, which can in turn inhibit their activity. Additionally, 3,5,6-trichloro-1H-indazole has been shown to bind to certain receptors in the cell, which can in turn inhibit their activity.
Biochemical and Physiological Effects
3,5,6-trichloro-1H-indazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to act as an antifungal agent. Additionally, 3,5,6-trichloro-1H-indazole has been shown to inhibit the activity of certain enzymes, as well as to act as a neurotoxin. Additionally, 3,5,6-trichloro-1H-indazole has been shown to interact with certain receptors in the cell, which can in turn inhibit their activity.
Advantages and Limitations for Lab Experiments
The use of 3,5,6-trichloro-1H-indazole in laboratory experiments has several advantages and limitations. One of the main advantages of using 3,5,6-trichloro-1H-indazole in laboratory experiments is its ability to act as an enzyme inhibitor. Additionally, 3,5,6-trichloro-1H-indazole can act as a substrate for certain enzymes, which can be beneficial for certain types of experiments. However, one of the main limitations of using 3,5,6-trichloro-1H-indazole in laboratory experiments is its potential to act as a neurotoxin. Additionally, 3,5,6-trichloro-1H-indazole has been shown to interact with certain receptors in the cell, which can have adverse effects on the results of certain experiments.
Future Directions
There are several potential future directions for the use of 3,5,6-trichloro-1H-indazole in scientific research. One potential direction is the development of new and improved methods for the synthesis of 3,5,6-trichloro-1H-indazole. Additionally, further research could be done to explore the potential of 3,5,6-trichloro-1H-indazole to act as an enzyme inhibitor or substrate for certain enzymes. Additionally, further research could be done to explore the potential of 3,5,6-trichloro-1H-indazole to interact with certain receptors in the cell, as well as its potential to act as a neurotoxin. Finally, further research could be done to explore the potential of 3,5,6-trichloro-1H-indazole to control insect pests in agriculture.
Synthesis Methods
3,5,6-trichloro-1H-indazole can be synthesized through several methods. One of the most common methods involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with thiourea in the presence of a base catalyst to yield the desired product. This method has been used to synthesize 3,5,6-trichloro-1H-indazole in a variety of solvents, including water, dimethylformamide, and acetonitrile. Additionally, 3,5,6-trichloro-1H-indazole can be synthesized from 3,5-dichloro-2-hydroxybenzaldehyde and thiourea in the presence of a base catalyst and a Lewis acid, such as zinc chloride or zinc bromide.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5,6-trichloro-1H-indazole involves the reaction of 3,5-dichloroaniline with 2-chloroacetyl chloride to form 3,5-dichloro-N-(2-chloroacetyl)aniline, which is then cyclized with hydrazine hydrate to yield 3,5,6-trichloro-1H-indazole.", "Starting Materials": [ "3,5-dichloroaniline", "2-chloroacetyl chloride", "hydrazine hydrate" ], "Reaction": [ "Step 1: 3,5-dichloroaniline is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 3,5-dichloro-N-(2-chloroacetyl)aniline.", "Step 2: The resulting intermediate is then cyclized with hydrazine hydrate in the presence of a catalyst such as acetic acid to yield 3,5,6-trichloro-1H-indazole.", "Overall reaction: 3,5-dichloroaniline + 2-chloroacetyl chloride + hydrazine hydrate → 3,5,6-trichloro-1H-indazole + HCl + 2 H2O + 2 HN3" ] } | |
CAS RN |
1260891-49-3 |
Product Name |
3,5,6-trichloro-1H-indazole |
Molecular Formula |
C7H3Cl3N2 |
Molecular Weight |
221.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



